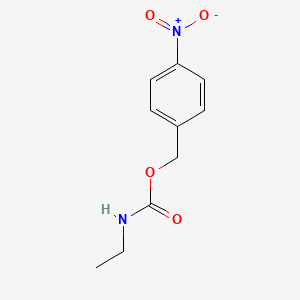

Ethyl p-nitrobenzyl carbonate

Vue d'ensemble

Description

Ethyl p-nitrobenzyl carbonate is a compound with the molecular formula C10H12N2O4 . It is a powder that is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Synthesis Analysis

The synthesis of compounds like Ethyl p-nitrobenzyl carbonate often involves the use of protecting groups, particularly in the synthesis of biopolymers . The transesterification of β-keto esters is a useful transformation in organic synthesis . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance has led to the development of a variety of different approaches .Molecular Structure Analysis

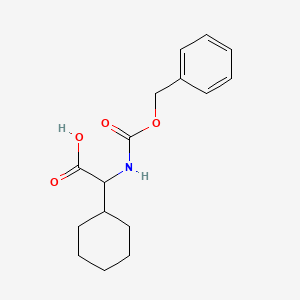

The Ethyl p-nitrobenzyl carbonate molecule contains a total of 28 bond(s). There are 16 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 nitro group(s) (aromatic) .Chemical Reactions Analysis

The mechanism of methanol photorelease from 2-nitrobenzyl methyl ether and 1-(2-nitrophenyl)ethyl methyl ether, and of ATP release from adenosine-5‘-triphosphate-[P3-(1-(2-nitrophenyl)ethyl)] ester was studied in various solvents by laser flash photolysis with UV−vis and IR detection .Physical And Chemical Properties Analysis

Ethyl p-nitrobenzyl carbonate is a powder that is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It has a molecular weight of 224.2 g/mol .Applications De Recherche Scientifique

Prodrug Design and Delivery Systems

The nitro group in Ethyl p-nitrobenzyl carbonate plays a pivotal role in self-immolative systems. These systems trigger a cascade of disassembling reactions upon stimulation, ultimately releasing smaller molecules. In prodrug design, a tripartate prodrug with a connector (spacer) group linking the specifier (trigger) and the drug (reporter) has been explored. After an appropriate stimulus, the bond between the trigger and the spacer breaks, leading to spontaneous hydrolysis and drug release .

Photocontrol of Cell Adhesion

A newly developed photocleavable linker, 1-(5-methoxy-2-nitro-4-prop-2-ynyloxyphenyl)ethyl N-succinimidyl carbonate, enables reversible conjugation of anti-fouling polymers (e.g., polyethylene glycol) on amino-bearing surfaces. This method allows precise control of cell adhesion .

Fluorine-18 Labeling Synthons

4-Nitrophenyl (PNP) activated esters serve as excellent synthons for preparing fluorine-18-labeled acylation compounds. These compounds are valuable for positron emission tomography (PET) imaging and drug development .

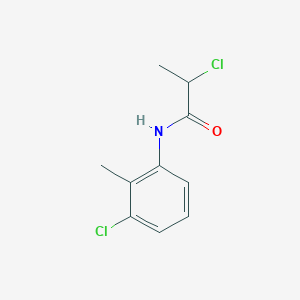

Antimicrobial and Antioxidant Activities

Carbamates derived from 4-nitrophenylchloroformate exhibit promising antimicrobial and antioxidant properties. Notably, compounds 11b, 11d, 11e, 11f, and 11h demonstrate strong antibacterial activity against various strains and potent antioxidant effects. Molecular docking studies support these findings, highlighting their potential as new-generation antimicrobial agents .

Nonlinear Optical Materials

Doped 4-nitrophenyl hydrazone (4-NPH) serves as an organic nonlinear optical material. Its growth by slow evaporation yields promising results for applications in photonics and optoelectronics .

Biological Research Tools

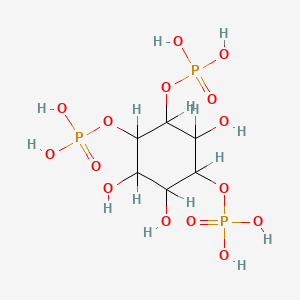

2-Nitrobenzyl phosphate esters, structurally related to Ethyl p-nitrobenzyl carbonate, have been used as “caged” compounds to study cellular dynamics. Photolysis of these esters allows precise temporal control over biological processes .

Orientations Futures

The use of ortho-nitrobenzyl (ONB)-functionalized nucleic acids has been introduced for diverse applications including DNA nanotechnology and materials chemistry, biological chemistry, and systems chemistry . The future challenges and potential applications of photoprotected DNA structures are discussed .

Propriétés

IUPAC Name |

(4-nitrophenyl)methyl N-ethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-11-10(13)16-7-8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBVDAMBDUXZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3038900.png)

![N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide)](/img/structure/B3038913.png)

![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3038918.png)